molecular formula C8H9F3N2O B1321738 4-Trifluoromethoxy-benzyl-hydrazine CAS No. 51887-20-8

4-Trifluoromethoxy-benzyl-hydrazine

Cat. No.: B1321738
CAS No.: 51887-20-8
M. Wt: 206.16 g/mol
InChI Key: TVQQKOLNFGDRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Trifluoromethoxy-benzyl-hydrazine is a useful research compound. Its molecular formula is C8H9F3N2O and its molecular weight is 206.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Behavior

  • Fluorinated Heterocyclic Compounds : A study explored the synthesis of fluorinated Z-oximes via a ring-enlargement reaction, which involves the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine. This process leads to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones as major products, highlighting the potential of hydrazine derivatives in fluorine chemistry (Buscemi et al., 2005).

Applications in Medical Research

  • Anticancer Potential : Research on 4-hydrazinylphenyl benzenesulfonate, a derivative of hydrazine, demonstrated significant anticancer activity against breast cancer cell lines. This indicates the potential of hydrazine derivatives in developing novel anticancer agents (Prasetiawati et al., 2022).

Material Science and Detection Techniques

  • Development of Fluorescent Probes : A study on the creation of a turn-on fluorescent probe for hydrazine detection based on ESIPT and ICT mechanism indicates the relevance of hydrazine derivatives in developing sensitive detection methods for industrial chemicals (Chen et al., 2017).
  • Electrochemical Studies : The electrochemical behavior of hydrazine at modified electrodes has been studied, showing that hydrazine derivatives can enhance electrocatalytic activity and accelerate electron transfer, useful in environmental monitoring and analytical chemistry (Beitollahi et al., 2013).

Synthesis of Novel Compounds

  • Creation of Novel Hydrazine Derivatives : Research on the synthesis of new hydrazine derivatives, such as hydrazinecarbothioamides, showcases the versatility of hydrazine in creating compounds with potential antioxidant activity (Bărbuceanu et al., 2014).

Pharmaceutical Research

  • Development of Multitarget Biological Agents : N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and their analogues have been synthesized as potential antimicrobial agents and enzyme inhibitors. These compounds show moderate inhibition of acetylcholinesterase and butyrylcholinesterase, indicating their potential as therapeutic agents (Krátký et al., 2020).

Analytical Chemistry

  • Voltammetric Determination : Hydrazine derivatives have been used in the voltammetric determination of hydrazine in water samples, illustrating their application in environmental monitoring and analytical chemistry (Beitollahi et al., 2013).

Safety and Hazards

4-Trifluoromethoxy-benzyl-hydrazine can cause severe skin burns and eye damage . It should not be inhaled, ingested, or come into contact with skin or eyes . It should be stored in a locked place and disposed of properly .

Properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12/h1-4,13H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQQKOLNFGDRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606201
Record name {[4-(Trifluoromethoxy)phenyl]methyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51887-20-8
Record name {[4-(Trifluoromethoxy)phenyl]methyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Trifluoromethoxy-benzyl-hydrazine
Reactant of Route 2
Reactant of Route 2
4-Trifluoromethoxy-benzyl-hydrazine
Reactant of Route 3
Reactant of Route 3
4-Trifluoromethoxy-benzyl-hydrazine
Reactant of Route 4
Reactant of Route 4
4-Trifluoromethoxy-benzyl-hydrazine
Reactant of Route 5
4-Trifluoromethoxy-benzyl-hydrazine
Reactant of Route 6
4-Trifluoromethoxy-benzyl-hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.